molecular formula C6H11IO2Zn B14301782 ethyl butanoate;iodozinc(1+) CAS No. 113274-34-3

ethyl butanoate;iodozinc(1+)

Cat. No.: B14301782
CAS No.: 113274-34-3
M. Wt: 307.4 g/mol
InChI Key: WXECUSYQRBTUTG-UHFFFAOYSA-M
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Description

Historical Context of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized diethylzinc (B1219324) by reacting ethyl iodide with zinc metal. wikipedia.orgdigitellinc.comacs.orgresearchgate.netreagent.co.uk This discovery marked the creation of the first compounds containing a metal-to-carbon sigma bond and laid the groundwork for the field of organometallic chemistry. digitellinc.comacs.orgresearchgate.net Frankland's initial work, aimed at isolating the ethyl radical, unintentionally produced ethylzinc (B8376479) iodide and diethylzinc, the first main-group organometallic compounds. acs.orgreagent.co.uk

Following Frankland's discovery, other chemists began to explore the synthetic potential of these new reagents. In the 1860s, Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the use of alkylzinc reagents to synthesize tertiary alcohols from acid chlorides. digitellinc.com This work was further expanded to include aldehydes and esters as starting materials. digitellinc.com

A pivotal moment in zinc-mediated ester chemistry came in 1887 with Sergey Nikolaevich Reformatsky's discovery of the reaction that now bears his name. digitellinc.comthermofisher.combyjus.comtestbook.comvedantu.com He found that α-halo esters react with aldehydes or ketones in the presence of metallic zinc to produce β-hydroxy esters. thermofisher.combyjus.comtestbook.comvedantu.comwikipedia.org The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. thermofisher.comwikipedia.org This discovery was particularly significant as it provided a reliable method for forming carbon-carbon bonds with ester-containing molecules. byjus.com

Despite these early advances, the use of organozinc reagents was largely overshadowed by the discovery of the more reactive Grignard reagents in the early 20th century. oup.com It was not until much later that the synthetic community revisited organozinc chemistry, recognizing that their lower reactivity could be a significant advantage, offering greater chemoselectivity and functional group tolerance. oup.com

Overview of Organozinc Reagents in Modern Synthetic Methodologies

The utility of organozinc reagents extends far beyond the classical Reformatsky reaction. In modern organic synthesis, they are key players in a variety of powerful carbon-carbon bond-forming reactions, often catalyzed by transition metals like palladium or nickel. oup.com

Negishi Coupling: Developed by Ei-ichi Negishi, this palladium- or nickel-catalyzed cross-coupling reaction joins an organozinc reagent with an organic halide or triflate. fiveable.menumberanalytics.comnumberanalytics.comwikipedia.org This reaction is highly versatile, tolerating a vast number of functional groups, and is widely used in the synthesis of complex molecules, including pharmaceuticals. fiveable.menumberanalytics.com The organozinc component can be an alkyl, alkenyl, aryl, or alkynyl group. wikipedia.org

Fukuyama Coupling: This is another palladium-catalyzed reaction that couples an organozinc reagent with a thioester to produce a ketone. wikipedia.orgwikipedia.orgorganic-chemistry.org Discovered by Tohru Fukuyama, this method is valued for its high chemoselectivity and mild reaction conditions, allowing for the synthesis of ketones in the presence of sensitive functional groups like aldehydes. wikipedia.orgwikipedia.org

Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), to convert alkenes into cyclopropanes. organic-chemistry.orgchemistrylearner.comnrochemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. chemistrylearner.comnrochemistry.com It is a valuable tool for introducing three-membered rings into molecules and is known for its broad functional group tolerance. chemistrylearner.com

The table below provides an overview of these important modern synthetic methodologies that utilize organozinc reagents.

Reaction NameDescriptionKey Features
Negishi Coupling Pd- or Ni-catalyzed cross-coupling of an organozinc reagent with an organic halide or triflate. fiveable.menumberanalytics.comnumberanalytics.comwikipedia.orgHigh functional group tolerance, versatile for forming various C-C bonds. fiveable.me
Fukuyama Coupling Pd-catalyzed coupling of an organozinc reagent with a thioester to form a ketone. wikipedia.orgwikipedia.orgorganic-chemistry.orgHigh chemoselectivity, mild conditions, tolerant of sensitive functional groups. wikipedia.orgwikipedia.org
Simmons-Smith Reaction Cyclopropanation of alkenes using an organozinc carbenoid (e.g., ICH2ZnI). organic-chemistry.orgchemistrylearner.comnrochemistry.comStereospecific, broad functional group tolerance. chemistrylearner.comnrochemistry.com

Properties

CAS No.

113274-34-3

Molecular Formula

C6H11IO2Zn

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl butanoate;iodozinc(1+)

InChI

InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

WXECUSYQRBTUTG-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[CH-]C.[Zn+]I

Origin of Product

United States

Synthesis and Speciation of Ethyl Butanoate;iodozinc 1+ Complexes

Generation of Alpha-Iodozinc(1+) Esters: A Reformatsky-Type Perspective

Oxidative Insertion of Zinc Metal into Alpha-Iodoester C-I Bonds

The foundational step in the formation of the Reformatsky reagent is the oxidative addition of zinc metal directly into the carbon-halogen bond of an α-haloester. wikipedia.orgwikipedia.org In the case of ethyl 2-iodobutanoate, the zinc metal inserts into the carbon-iodine (C-I) bond. nrochemistry.com This process involves the zinc metal undergoing a formal oxidation from Zn(0) to Zn(II) as it breaks the C-I bond and forms a new carbon-zinc (C-Zn) bond. wikipedia.orgresearchgate.net The resulting species is an organozinc halide, specifically an iodozinc ester. iitk.ac.in This initial product, a C-zinc enolate, can then rearrange or exist in equilibrium with an O-zinc enolate. wikipedia.org The entire sequence represents the conversion of an electrophilic α-carbon in the iodoester to a nucleophilic one in the organozinc reagent.

Activation Strategies for Zinc Metal in Organozinc Formation

The success and reproducibility of the Reformatsky reaction are highly dependent on the reactivity of the zinc metal. Commercial zinc dust or powder is often coated with a layer of zinc oxide, which deactivates the surface and can lead to unpredictable induction periods or complete reaction failure. theaic.org Consequently, various activation strategies have been developed to remove this passivating layer and expose a fresh, reactive metal surface.

A variety of chemical reagents can be employed to activate zinc metal prior to or during the synthesis of the organozinc reagent. These methods work by chemically removing the zinc oxide layer. researchgate.net

One common approach involves treating the zinc dust with a small amount of iodine. nrochemistry.comresearchgate.net Other effective activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl), often used in combination. wikipedia.orgresearchgate.netrsc.org The use of a zinc-copper couple, prepared by treating zinc with copper acetate, is another well-established method for enhancing reactivity. adichemistry.comtheaic.org

For particularly challenging substrates, highly reactive "Rieke zinc," prepared by the reduction of a zinc salt like zinc chloride with a potent reducing agent such as potassium or lithium naphthalenide, can be used. adichemistry.comwikipedia.orgwikipedia.org This produces a finely divided, highly active form of zinc that readily undergoes oxidative addition. wikipedia.orggoogle.com

Activation MethodReagents/ProcedurePurpose
Iodine Etching Catalytic amount of I₂Removes surface oxides. nrochemistry.comresearchgate.net
Chemical Treatment 1,2-Dibromoethane and/or Trimethylsilyl chloride (TMSCl)Cleans the zinc surface and facilitates the reaction. wikipedia.orgrsc.org
Zinc-Copper Couple Treatment of zinc with a copper salt (e.g., copper acetate)Creates a more reactive bimetallic couple. adichemistry.comtheaic.org
Rieke Zinc Reduction of ZnCl₂ with an alkali metal (e.g., K, Li)Generates a highly active, finely divided zinc powder. wikipedia.orgwikipedia.org
DIBAL-H Treatment with Diisobutylaluminium hydrideProvides an immediate and controlled reaction start, beneficial for scale-up. acs.org

An alternative, solvent-free activation method involves mechanochemistry, typically using a ball mill. nih.govd-nb.infonih.gov This technique uses mechanical force to activate the zinc metal. nih.govucl.ac.uk Grinding the α-halo ester and zinc powder together, sometimes in the absence of any solvent, can initiate the reaction. d-nb.infonih.gov A notable advantage of this approach is that it often requires no chemical pre-activation of the zinc and can be performed without inert gases, presenting a greener and operationally simpler protocol. nih.govnih.gov Studies have shown this method to be effective with various forms of zinc, including dust, flakes, and granules. nih.gov

Influence of Reaction Conditions on Reagent Formation

The formation of the ethyl butanoate;iodozinc(1+) reagent is sensitive to several reaction parameters, which can be optimized to improve yields and minimize side reactions. numberanalytics.comijmpronline.com

Solvent: The choice of solvent is critical. numberanalytics.comnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are most commonly used. numberanalytics.comadichemistry.com These solvents are capable of solvating the organozinc species, which can influence its structure and reactivity. lookchem.com More polar aprotic solvents such as dimethylformamide (DMF) can also be used, sometimes mixed with less polar solvents like benzene (B151609) or toluene (B28343), to enhance the reaction rate. numberanalytics.comunishivaji.ac.in The solvent can affect whether the resulting organozinc intermediate remains in solution or precipitates, which in turn impacts its interaction with the zinc metal surface. unishivaji.ac.in

Temperature: Reaction temperature significantly affects the rate of formation and the stability of the organozinc reagent. numberanalytics.comnumberanalytics.com While higher temperatures can accelerate the reaction, they may also promote the formation of unwanted byproducts. numberanalytics.com Lower temperatures often favor the stable formation of the Reformatsky reagent. numberanalytics.com For instance, some procedures involve initiating the reaction at reflux temperature before cooling for subsequent steps. nrochemistry.com Precise temperature control is crucial, especially during scale-up, as the initial oxidative insertion can be highly exothermic. acs.org

ParameterEffect on Reagent FormationCommon Conditions
Solvent Influences solubility, stability, and reactivity of the zinc enolate. numberanalytics.comnumberanalytics.comDiethyl ether, Tetrahydrofuran (THF), Benzene, Toluene. numberanalytics.comadichemistry.comunishivaji.ac.in
Temperature Affects reaction rate and stability; exothermic nature requires control. numberanalytics.comacs.orgVaries from low temperatures (-78 °C for some variations) to reflux. numberanalytics.comwikipedia.org
Concentration Can impact reaction kinetics and the equilibrium between monomeric and dimeric species. ijmpronline.comTypically, the α-haloester is added to a suspension of activated zinc. nrochemistry.com

Stability and Handling Considerations for Ethyl Butanoate;Iodozinc(1+) Reagents

Organozinc reagents, including the iodozinc enolate of ethyl butanoate, are generally characterized by their sensitivity and require specific handling techniques. Their low reactivity compared to organolithium or Grignard reagents is balanced by a high sensitivity to atmospheric conditions. acs.org

General Stability Characteristics:

Air and Moisture Sensitivity: Organozinc compounds are highly sensitive to both oxygen and moisture. acs.orgorgsyn.org Exposure to air can lead to rapid decomposition through oxidation and hydrolysis. uni-muenchen.de Many simpler organozinc compounds, like diethylzinc (B1219324), are pyrophoric and ignite spontaneously on contact with air. wikipedia.org

Solvent Instability: These reagents are unstable in protic solvents (e.g., water, alcohols) due to rapid protonolysis of the polar carbon-zinc bond. wikipedia.org

In Situ Preparation: Owing to their instability, Reformatsky reagents are almost always prepared in situ for immediate use. wikipedia.org They are generated in the presence of the carbonyl substrate or prepared and then reacted in a one-pot procedure without isolation. byjus.com

Handling Procedures:

Inert Atmosphere: All manipulations involving ethyl butanoate;iodozinc(1+) must be carried out under an inert atmosphere, such as dry argon or nitrogen, using standard air-free techniques (e.g., Schlenk lines or gloveboxes). wikipedia.org

Dry Solvents: The solvents used (e.g., THF, diethyl ether) must be rigorously dried and deoxygenated before use to prevent decomposition of the reagent. psiberg.com

Activated Zinc: The reaction to form the organozinc reagent often requires activated zinc metal (e.g., zinc dust, zinc-copper couple) to facilitate the oxidative addition. wikipedia.org

Recent advancements in organozinc chemistry have led to the development of more stable reagents. For example, the formation of organozinc pivalates or salt-stabilized reagents (e.g., with LiCl) has been shown to significantly enhance stability towards air and moisture, in some cases allowing the reagents to be handled as solids in the air for short periods. orgsyn.orguni-muenchen.de While these methods are not traditionally applied to the title compound, they represent an important direction in improving the handling of organozinc species.

Mechanistic Investigations of Reactions Involving Ethyl Butanoate;iodozinc 1+

Fundamental Mechanistic Pathways of Zinc-Mediated Reactions

Zinc-mediated reactions, particularly those involving organozinc halides, proceed through a series of well-studied mechanistic steps. The reactivity and pathway are heavily influenced by the nature of the reactants, solvent, and reaction conditions.

Role of Zinc as a Lewis Acid in Carbonyl Activation

The zinc atom in organozinc compounds, including iodozinc enolates, can function as a Lewis acid. rug.nlacs.org In reactions with carbonyl compounds, the zinc center can coordinate to the carbonyl oxygen. wikipedia.orgpw.live This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. uni-muenchen.de This activation is a crucial step in facilitating the carbon-carbon bond formation. The Lewis acidity of the zinc species can be influenced by the other ligands attached to it. For instance, in some cases, the formation of more Lewis acidic species like RZnCl during the reaction can lead to autocatalytic rate enhancement. rug.nl

Nucleophilic Attack by Zinc Enolates

The iodozinc enolate of ethyl butanoate is a nucleophile, with the negative charge delocalized between the alpha-carbon and the enolate oxygen. unishivaji.ac.inmasterorganicchemistry.com While both the carbon and oxygen atoms have nucleophilic character, in reactions with electrophiles like aldehydes and ketones, the attack predominantly occurs through the carbon atom, leading to the formation of a new carbon-carbon bond. unishivaji.ac.infiveable.me This is a key characteristic of zinc enolates, distinguishing them from other metal enolates that might react through the oxygen atom. The nucleophilicity of the zinc enolate is generally considered to be milder than that of corresponding lithium or Grignard reagents, which allows for greater chemoselectivity. libretexts.orgadichemistry.com This reduced reactivity prevents side reactions like self-condensation or nucleophilic addition to the ester group of another enolate molecule. wikipedia.orglibretexts.org

Concerted vs. Stepwise Mechanisms in Ester Functionalization

The mechanism of the addition of zinc enolates to carbonyl compounds can be either concerted or stepwise, and this is often a subject of detailed investigation. acs.org

In a concerted mechanism , the bond formation and bond breaking occur simultaneously in a single transition state. For the reaction of a zinc enolate with a carbonyl compound, this would involve a cyclic transition state where the new carbon-carbon bond is forming at the same time as the zinc-oxygen bond is rearranging. wikipedia.org Theoretical calculations have suggested that some zinc-mediated reactions proceed through such concerted pathways. nih.gov For example, the transfer hydrogenation of acetophenone (B1666503) catalyzed by a Ru(aminoalcohol) complex is proposed to occur via a concerted transfer of a proton and a hydride.

In a stepwise mechanism , the reaction proceeds through one or more intermediates. For instance, the nucleophilic attack of the zinc enolate on the carbonyl carbon could lead to an intermediate zinc alkoxide, which is then protonated in a subsequent workup step to yield the final product. wikipedia.orgwikipedia.org Some studies have indicated that certain zinc-mediated reactions, like the dyotropic rearrangements of β-lactones induced by Zn(II) salts, proceed through a stepwise mechanism involving a carbocationic intermediate. acs.org DFT studies on the allylation of ketones with allylboronates catalyzed by zinc compounds also suggest a preference for a stepwise mechanism over a concerted one. researchgate.net

The actual pathway can be influenced by factors such as the specific reactants, solvents, and the presence of additives. acs.orgresearchgate.net

Detailed Mechanistic Studies on Specific Transformations

The iodozinc enolate of ethyl butanoate is a classic example of a Reformatsky reagent. The mechanistic intricacies of the Reformatsky and related Blaise reactions have been the subject of extensive research.

Reformatsky Reaction Mechanism with Alpha-Iodoesters and Carbonyls

The Reformatsky reaction involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. adichemistry.comvedantu.com The key intermediate is the organozinc reagent, or "Reformatsky enolate," which is formed by the oxidative addition of zinc metal into the carbon-halogen bond of the alpha-halo ester. wikipedia.orgnrochemistry.com

The structure of the Reformatsky reagent has been a subject of study. X-ray crystallographic analysis of the THF complexes of ethyl bromozincacetate has revealed that it exists as a cyclic, eight-membered dimer in the solid state. wikipedia.orglibretexts.org In this dimeric structure, the zinc atoms are both O- and C-bound, a feature that distinguishes them from lithium and boron enolates where the metal is exclusively bonded to oxygen. wikipedia.org

The reaction with a carbonyl compound is generally believed to proceed through a six-membered, chair-like transition state. wikipedia.orgnrochemistry.com The carbonyl oxygen coordinates to the zinc atom, and a rearrangement occurs where a new carbon-carbon bond is formed, and the zinc atom shifts to the carbonyl oxygen. wikipedia.org Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.orgnrochemistry.com

While the ionic mechanism described above is widely accepted, there is also evidence for a radical chain mechanism, particularly when the reaction is carried out in aqueous media. acs.org

Step Description Key Intermediates/Transition States
1Oxidative addition of zinc to the α-haloester. wikipedia.orgnrochemistry.comOrganozinc reagent (Reformatsky enolate). wikipedia.org
2Dimerization of the organozinc reagent. wikipedia.orglibretexts.orgCyclic eight-membered dimer. wikipedia.orglibretexts.org
3Coordination of the carbonyl compound to the zinc enolate. wikipedia.orgSix-membered chair-like transition state. wikipedia.org
4Nucleophilic attack and rearrangement. wikipedia.orgZinc alkoxide of the β-hydroxy ester. wikipedia.org
5Acidic workup. wikipedia.orgnrochemistry.comFinal β-hydroxy ester. wikipedia.org

Insights into Zinc-Mediated Carbon-Carbon Bond Formations (e.g., Blaise Reaction)

The Blaise reaction is another important transformation that utilizes organozinc intermediates derived from α-haloesters. This reaction involves the addition of the zinc enolate to a nitrile to produce β-enamino esters or, after acidic hydrolysis, β-keto esters. organic-chemistry.orgwikipedia.org

The mechanism of the Blaise reaction begins similarly to the Reformatsky reaction, with the formation of an organozinc compound from the α-haloester and zinc. wikipedia.orgambeed.com This organozinc reagent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. wikipedia.org The resulting nitrogen anion complexes with the zinc halide cation. wikipedia.org A subsequent workup with a mild base, such as 50% aqueous potassium carbonate, yields the β-enamino ester. organic-chemistry.orgwikipedia.org If the β-keto ester is the desired product, treatment with aqueous acid hydrolyzes the enamino ester. wikipedia.org

Modifications to the original Blaise reaction protocol, such as the use of activated zinc and THF as a solvent, have been shown to significantly improve yields and overcome issues like self-condensation of the α-haloester. organic-chemistry.org

Reactants Key Intermediate Final Product(s) Reference(s)
α-haloester, zinc, nitrileOrganozinc enolate, Metalloimineβ-enamino ester, β-keto ester organic-chemistry.orgwikipedia.org

The Blaise reaction and its intermediates have also been utilized in tandem reactions to synthesize more complex molecules, such as pyridines and indole (B1671886) derivatives. researchgate.net

Mechanistic Models for Zinc-Catalyzed Ester Modifications

The primary mechanistic model for reactions involving zinc enolates of esters is the Reformatsky reaction. The generally accepted mechanism proceeds through several key steps. wikipedia.orglibretexts.orgbyjus.comnrochemistry.com Initially, zinc metal undergoes oxidative addition into the carbon-halogen bond of an α-halo ester, such as ethyl α-iodobutanoate, to form an organozinc reagent. wikipedia.orglibretexts.org This species is often referred to as a Reformatsky enolate.

A critical feature of these zinc enolates is their tendency to exist as dimers in solution and in the solid state. wikipedia.orglibretexts.org X-ray crystallographic studies of the THF complexes of ethyl bromozincacetate and tert-butyl bromozincacetate have revealed cyclic eight-membered dimeric structures. wikipedia.orglibretexts.org In these dimers, the zinc atoms are bridged by the oxygen atoms of the enolates, and each zinc atom is also bonded to a carbon atom, confirming the organometallic nature of these intermediates. wikipedia.org The stereochemistry of these dimers can vary; for instance, the ethyl derivative adopts a tub-shaped conformation with cis-bromo groups, while the tert-butyl derivative has a chair-like form with trans-bromo groups. wikipedia.orglibretexts.org

The reaction with a carbonyl compound, such as an aldehyde or ketone, is proposed to proceed through a six-membered chair-like transition state. wikipedia.orglibretexts.org In this transition state, the carbonyl oxygen coordinates to one of the zinc atoms of the dimeric enolate. This is followed by a rearrangement that forms a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon, with the zinc atom transferring to the carbonyl oxygen. wikipedia.orglibretexts.org Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.orglibretexts.org

Alternative mechanistic pathways and variations of this model exist. For instance, some studies have proposed that the reaction may proceed through a monomeric form of the zinc enolate, particularly in the gas phase, involving a metallo-Claisen rearrangement. nih.gov The reactivity and structure of the zinc enolate can also be influenced by the solvent and the presence of additives.

Theoretical Calculations and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving zinc enolates. These theoretical studies provide insights into reaction pathways, transition state geometries, and the energetic landscapes of these reactions, complementing experimental observations.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations have been employed to investigate the mechanism of zinc-catalyzed reactions of esters and related compounds. nih.govrsc.orgd-nb.info For instance, in a study on the zinc carbenoid-mediated homologation of β-keto esters, DFT was used to explore the feasibility of different reaction pathways. nih.gov These calculations helped to distinguish between pathways involving concerted formation of the product and those proceeding through a chain-extended zinc enolate. nih.gov

In the context of the Reformatsky reaction, DFT studies have been used to rationalize the high regioselectivity observed in the opening of [1.1.1]propellane with zinc enolates of esters. d-nb.info These calculations indicated that the reaction proceeds via a cyclic transition state involving the zinc reagent and the substrate. d-nb.info Furthermore, DFT studies on the hydroboration of esters catalyzed by zinc complexes have proposed a concerted cyclic six-membered intermediate as the key to the reaction mechanism. acs.org

Theoretical investigations into the oxidation of alcohols to esters catalyzed by zinc(II) have also been conducted. rsc.orgrsc.org These studies compared inner-sphere and intermediate-sphere mechanisms, concluding that an intermediate-sphere mechanism involving hydrogen transfer from the alcohol to the oxidant is energetically more favorable. rsc.org

Energetic Profiles and Transition State Analysis

A key aspect of computational studies is the determination of the energetic profile of a reaction, which maps the energy changes as reactants are converted to products via transition states. For zinc-catalyzed reactions, DFT calculations have been used to determine the activation barriers for various steps.

In a DFT study of a tandem chain extension-aldol reaction of β-keto esters, the activation barrier for the tautomerization of a dimeric intermediate was calculated to be 62 kJ/mol, a value considered easily surmountable under the reaction conditions. nih.gov For the zinc-catalyzed oxidation of hemiacetals to esters, a transition state was located with a barrier of 21.99 kcal/mol. rsc.org Similarly, the hydrogen shift from a coordinated alcohol to hydrogen peroxide was found to have an activation barrier of 22.63 kcal/mol. rsc.org These energetic data are crucial for identifying the rate-determining step of a reaction.

The geometries of transition states are also a focus of these studies. For example, in the zinc-catalyzed oxidation of alcohols, the transition state for the hydrogen shift showed an elongated C-H and O-O bond, with both oxygen atoms of the peroxide coordinated to the zinc center. rsc.org

Elucidation of Catalyst-Substrate Interactions

Understanding the interactions between the catalyst and the substrate is fundamental to explaining the reactivity and selectivity of a reaction. DFT calculations provide a molecular-level picture of these interactions.

In zinc-catalyzed reactions, the zinc center acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester or aldehyde. conicet.gov.ar This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. conicet.gov.ar DFT studies can quantify the extent of this activation.

For dimeric zinc enolates, computational models have explored the different possible structures and their relative stabilities. nih.gov For example, in the study of a tandem reaction of β-keto esters, three possible dimeric structures were calculated, with the gas-phase calculations predicting one isomer to be more stable than another by 11 kJ/mol. nih.gov The nature of the bonding in the zinc enolate, whether it is C-bound or O-bound, has also been a subject of computational investigation, with calculations often supporting a C-Zn bond in certain intermediates. nih.govnih.gov

Spectroscopic Analysis of Reactive Intermediates

The direct observation and characterization of transient reactive intermediates are paramount for validating proposed reaction mechanisms. In-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy allows for the monitoring of a reaction as it occurs within the NMR spectrometer, providing real-time information about the concentrations of reactants, products, and any observable intermediates.

For reactions involving zinc enolates, in-situ NMR has been used to detect and characterize the organozinc intermediates. In studies of the Reformatsky reaction, ¹H and ¹³C NMR spectroscopy have provided evidence for the existence of carbon-bound zinc intermediates in solution. nih.govnih.gov For instance, in a study on the homologation of β-keto esters, preliminary NMR investigations suggested the presence of a zinc-carbon bond. nih.gov

In a more detailed investigation combining DFT and NMR, experiments were performed to determine if the intermediate in a tandem chain extension-aldol reaction was a carbon-zinc bound structure with coordination to a γ-keto group. nih.gov The NMR data, in conjunction with the computational results, provided a comprehensive picture of the intermediate's structure. Similarly, in-situ ¹⁹F NMR has been used to detect intermediates in the Reformatsky-type reaction of chlorodifluoromethyl ketones, suggesting that the intermediate is an oxygen-metallated species with a zinc(II) counterion rather than an α-metallo ketone. scispace.com

The table below summarizes representative ¹³C NMR chemical shifts for the enolate double bond carbons in different zinc enolate structures, illustrating how NMR can distinguish between different electronic environments.

Compound/IntermediateEnolate Cα (ppm)Enolate Cβ (ppm)Reference
Zinc enolate of an amide158.686.8 researchgate.net
Zinc enolate of a ketone164.292.5 researchgate.net
Lithium enolate of a ketone169.187.9 researchgate.net
Silicon enolate of a ketone155.6114.7 researchgate.net

This data is illustrative and derived from studies on related zinc enolates, not directly from ethyl butanoate;iodozinc(1+).

These spectroscopic studies, especially when combined with theoretical calculations, provide a powerful approach to unraveling the complex mechanistic details of reactions involving zinc enolates like ethyl butanoate;iodozinc(1+).

Elucidation of Solution-State Structures

The structure of Reformatsky reagents like ethyl butanoate;iodozinc(1+) in solution is more complex than a simple monomeric species. Research on analogous zinc enolates has shown that they tend to exist in aggregated forms. researchgate.net In many solvents, these reagents are primarily dimeric, though the degree of association can be influenced by the solvent's polarity and coordinating ability. researchgate.net

Studies on similar systems, such as the reagent derived from ethyl bromoacetate (B1195939), have revealed a dimeric structure in the solid state, which often persists in non-coordinating solvents. researchgate.net These dimers are typically characterized by an eight-membered ring containing two zinc atoms and two enolate molecules. wikipedia.org Within this cyclic structure, the zinc atoms are bridged by the oxygen atoms of the enolates, and each zinc atom can also be coordinated to solvent molecules, such as tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net In highly polar or coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), there is evidence for the dissociation of the dimer into mononuclear species. researchgate.net

For the ethyl butanoate;iodozinc(1+) reagent, it is proposed that a similar equilibrium exists in solution between monomeric, dimeric, and potentially higher oligomeric structures. The general structure of zinc enolates involves O-bridged dimeric cores, where the enolate anions bind to the zinc centers. researchgate.net The exact nature of the species in solution is a dynamic equilibrium, as depicted in the table below.

Table 1: Equilibrium of Zinc Enolate Structures in Solution
Structure TypeDescriptionPredominant In
MonomerA single unit of the iodozinc enolate, often coordinated with solvent molecules.Highly polar/coordinating solvents (e.g., DMSO) researchgate.net
DimerTwo enolate units forming a cyclic structure with two zinc atoms, often featuring O-bridging. researchgate.netresearchgate.netNon-coordinating or weakly coordinating solvents (e.g., benzene (B151609), THF) researchgate.net
Higher AggregatesClusters of more than two enolate units.Concentrated solutions in non-polar solvents

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Intermediates

Electrospray ionization mass spectrometry (ESI-MS) is an exceptionally valuable tool for identifying and characterizing transient and charged intermediates in organometallic reactions, including those involving organozinc reagents. uni-muenchen.deuni-goettingen.de This technique allows for the gentle transfer of ions from solution to the gas phase, providing detailed information on their stoichiometry and coordination sphere. acs.org

In the context of reactions involving ethyl butanoate;iodozinc(1+), ESI-MS has been instrumental in detecting various ionic species that are key to the reaction mechanism. Studies on related organozinc halides have shown that the addition of salts, such as lithium chloride (LiCl), can lead to the formation of more complex "ate" species. acs.org For instance, ESI-MS analysis has identified anionic organozincate complexes like [RZnX₂]⁻ (where R is an organic group and X is a halogen). acs.org The formation of these charged complexes can significantly influence the solubility and reactivity of the organozinc reagent. acs.orgnih.gov

The use of charge-tagged organic iodides has further enabled the detection of organometallic intermediates by ESI-MS, confirming their molecular nature and allowing for the study of their subsequent reactions, such as in cross-coupling processes. uni-muenchen.deacs.org

Table 2: Potential Ionic Intermediates Detectable by ESI-MS
Ion TypeGeneral FormulaSignificance
Cationic Species[Zn(solv)n]²⁺, [RZn(solv)n]⁺Represents solvated zinc ions or cationic organozinc fragments. uni-muenchen.de
Anionic "Ate" Complexes[RZnI₂]⁻Formed by the association with iodide ions, indicating a higher-order zincate structure. acs.orgnih.gov
Dimeric Ionic Species[Zn₂I₃(enolate)₂]⁻Suggests the presence of aggregated ionic clusters in solution. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermediate Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful methods for identifying functional groups and monitoring changes in electronic structure, making them suitable for tracking the formation of reaction intermediates like ethyl butanoate;iodozinc(1+).

Infrared (IR) Spectroscopy: The formation of the zinc enolate from its parent α-halo ester is accompanied by distinct changes in the IR spectrum. The most significant change is the shift in the carbonyl (C=O) stretching frequency. While the parent ester (e.g., ethyl iodoacetate) shows a strong C=O absorption band around 1730 cm⁻¹, this band weakens or disappears upon formation of the Reformatsky reagent. unishivaji.ac.in Concurrently, a new strong band appears at a lower frequency, typically between 1520 and 1640 cm⁻¹, which is characteristic of the delocalized system in the zinc enolate and suggests a strong interaction between the zinc and the carbonyl oxygen. unishivaji.ac.innih.gov This shift indicates a decrease in the double-bond character of the carbonyl group and the formation of a zinc-oxygen bond. unishivaji.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to monitor the formation of the organozinc intermediate and its subsequent reactions. The formation of the colored zinc enolate can be followed by the appearance of new absorption bands in the UV-Vis spectrum. For example, studies on related triacylgermenolates, which also form colored enolates, show distinct absorption maxima that can be used for quantitative analysis and reaction monitoring. nih.gov The UV-Vis spectra of zinc-containing complexes are sensitive to the coordination environment and electronic structure, allowing for the observation of changes as the intermediate is formed and consumed. researchgate.net

Table 3: Characteristic Spectroscopic Data for Zinc Enolate Formation
Spectroscopic TechniqueObservationInterpretation
Infrared (IR)Weakening or disappearance of ester C=O stretch (ca. 1730 cm⁻¹) unishivaji.ac.inConsumption of the starting α-halo ester.
Appearance of a new strong band (ca. 1520-1640 cm⁻¹) unishivaji.ac.innih.govFormation of the O-Zn bond and the C=C-O⁻ system of the zinc enolate.
Ultraviolet-Visible (UV-Vis)Appearance of new absorption maxima nih.govFormation of the chromophoric zinc enolate intermediate.

Synthetic Applications of Ethyl Butanoate;iodozinc 1+ in Organic Synthesis

Stereoselective and Asymmetric Transformations

Enantioselective Approaches Utilizing Chiral Ligands and Auxiliaries

The generation of chiral molecules is a cornerstone of modern organic synthesis, and the use of zinc enolates, such as iodozinc enolates of ethyl butanoate, in asymmetric C-C bond-forming reactions is a well-established strategy. The classic Reformatsky reaction, which involves the addition of an organozinc enolate to a carbonyl compound, can be rendered highly enantioselective through the incorporation of chiral ligands that coordinate to the zinc center. These ligands create a chiral environment, directing the approach of the electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter.

A variety of chiral ligands have been successfully employed in catalytic enantioselective Reformatsky reactions. nih.gov Readily available amino alcohols, such as prolinol derivatives, have proven to be particularly effective. acs.org For instance, in a Me₂Zn-mediated catalytic reaction between ethyl iodoacetate and various aldehydes and ketones, a prolinol-derived ligand afforded the corresponding β-hydroxy esters in high yields (up to 98%) and excellent enantioselectivities (up to 96% ee). acs.org The reaction demonstrates broad functional group tolerance, and its practicality has been confirmed on a gram scale. acs.org Other successful ligands include those derived from (+)-norephedrine and BINOL derivatives, which have achieved enantioselectivities up to 90% and 84% ee, respectively, in reactions with aldehydes. nih.govtheaic.org

The proposed mechanism for these catalytic cycles often begins with the reaction of a dialkylzinc species (e.g., Et₂Zn or Me₂Zn) and the chiral ligand with the α-halo ester, such as ethyl bromoacetate (B1195939) or iodoacetate, to generate a chiral zinc enolate complex. nih.gov The aldehyde then coordinates to this complex, and subsequent intramolecular attack of the enolate onto the carbonyl carbon leads to the product. nih.gov

Table 1: Performance of Chiral Ligands in Enantioselective Reformatsky-Type Reactions This table presents data for reactions analogous to those involving ethyl butanoate;iodozinc(1+), typically using ethyl iodoacetate or bromoacetate as the enolate precursor.

Chiral Ligand Type Electrophile Enolate Precursor Yield (%) Enantiomeric Excess (ee, %) Reference
Prolinol Derivative Aromatic Aldehydes Ethyl iodoacetate 88-95 93-96 acs.org
Prolinol Derivative Aromatic Ketones Ethyl iodoacetate 90-93 82-92 acs.org
(+)-Norephedrine-Furoic Amide Aromatic Aldehydes Ethyl bromoacetate 35-95 30-90 nih.gov
BINOL Derivative Aromatic Aldehydes Ethyl bromoacetate - up to 84 nih.gov
Diarylprolinol Dibenzo[b,f] scholaris.carsc.orgoxazepines Ethyl iodoacetate - up to 94 nih.gov

Reductive Desymmetrization of Diesters via Chiral Zinc Complexes

The desymmetrization of prochiral or meso compounds is a powerful strategy for creating complex chiral molecules. A notable application involving zinc catalysis is the reductive desymmetrization of disubstituted malonic esters. This method provides an efficient route to α-quaternary β-hydroxyesters, which are valuable building blocks containing a quaternary stereocenter. nih.gov

This transformation is effectively catalyzed by chiral dinuclear zinc complexes. nih.govrsc.org In a key study, a dinuclear zinc complex bearing a tetradentate chiral ligand was shown to selectively hydrosilylate one of the two ester groups in a malonic ester. nih.gov The reaction features excellent enantiocontrol, allowing for the differentiation between even sterically similar substituents, and exhibits high chemoselectivity for the diester motif. nih.gov The versatility of this method is enhanced by the modular preparation of the malonic ester substrates and the potential for diverse post-reduction derivatizations, enabling access to a wide array of structures with quaternary stereocenters. nih.gov

Mechanistic studies, supported by DFT calculations, have provided insight into how these dinuclear zinc catalysts operate. rsc.orgrsc.org The process is believed to commence with the formation of an active dinuclear zinc-hydride (Zn-H) species. rsc.org One of the ester's carbonyl groups is reduced by migratory insertion into the Zn-H bond, followed by elimination. The resulting aldehyde is then further reduced to the primary alcohol. rsc.org The stereoselectivity is controlled during the initial carbonyl migratory insertion step, where the chiral ligand scaffold dictates the facial selectivity. rsc.orgrsc.org The chemoselectivity for reducing the aldehyde intermediate in preference to the remaining ester group stems from the higher polarity and reactivity of the aldehyde C=O bond. rsc.org

Table 2: Examples of Reductive Desymmetrization of Malonic Esters with a Chiral Dinuclear Zinc Catalyst

Malonic Ester Substituents Product Yield (%) Enantiomeric Excess (ee, %) Reference
Methyl, Phenyl α-methyl-α-phenyl-β-hydroxypropanoate 93 97 nih.gov
Ethyl, Phenyl α-ethyl-α-phenyl-β-hydroxypropanoate 92 96 nih.gov
Allyl, Phenyl α-allyl-α-phenyl-β-hydroxypropanoate 95 96 nih.gov
Benzyl (B1604629), Phenyl α-benzyl-α-phenyl-β-hydroxypropanoate 95 96 nih.gov

Other Functionalization Reactions of Esters

Zinc-Catalyzed Transesterification Reactions

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction in organic chemistry, notably in the production of biodiesel. Zinc-based catalysts are attractive for this transformation due to their low toxicity and cost. Various zinc compounds, including zinc carboxylates, zinc oxide, and mixed metal oxides, have been shown to be effective catalysts. nih.govconicet.gov.arresearchgate.net

The transesterification of ethyl butyrate (B1204436) with methanol (B129727) has been used as a model reaction to evaluate the activity of basic catalysts for biodiesel production. researchgate.net In one study, mixed oxides of magnesium and calcium (MgO/CaO) were investigated, with a Mg/Ca molar ratio of 3 showing the highest activity, achieving nearly 60% conversion of ethyl butyrate within 3 hours. researchgate.net

Zinc carboxylates have also been thoroughly studied as catalysts for the transesterification of triglycerides. conicet.gov.arresearchgate.net These catalysts, which can be formed in situ, are often soluble in the reaction medium at elevated temperatures and recrystallize upon cooling, facilitating their separation and reuse. researchgate.net The catalytic activity can be modulated by the nature of the anion and substituents on the zinc complex. conicet.gov.ar A proposed mechanism involves the coordination of the alcohol to the Lewis acidic Zn²⁺ center, followed by a carboxylate shift and co-coordination of the triglyceride, leading to the formation of the new ester. conicet.gov.ar

Table 3: Zinc Catalysts in Transesterification Reactions

Catalyst Substrate Alcohol Key Findings Reference
MgO/CaO (Mg/Ca = 3) Ethyl Butyrate Methanol ~60% conversion in 3h; demonstrates model reaction. researchgate.net
Zinc Carboxylates Soybean Oil Methanol 68-74% FAME yield; catalyst is recyclable. conicet.gov.arresearchgate.net
Zinc Oxide Pelargonic Acid 2-Ethylhexyl Alcohol Yields >94% in 4h; forms zinc carboxylate in situ. nih.govacs.org
Zn(II) acetylacetonate (B107027) / ZnCl₂ Carboxylic Esters Various Alcohols High activity and selectivity for acrylate/methacrylate esters. google.com

Zinc-Catalyzed Oxidative Esterification of Alcohols and Aldehydes

Zinc catalysts can facilitate the oxidative esterification of alcohols and aldehydes, providing a direct route to esters from readily available starting materials. This transformation typically involves the oxidation of a primary alcohol to an aldehyde intermediate, which then reacts with another molecule of alcohol to form a hemiacetal. Subsequent oxidation of the hemiacetal yields the final ester product. rsc.org

A general and efficient system for this reaction employs a zinc catalyst, such as ZnI₂ or ZnBr₂, with an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). rsc.orgrsc.orgnih.gov Theoretical studies on the mechanism of Zn(II)-catalyzed oxidation of benzyl alcohol with H₂O₂ suggest that an intermediate sphere mechanism, where a hydrogen is transferred from the alcohol to the oxidant, is preferred over an inner sphere β-hydride elimination pathway. rsc.orgrsc.org The oxidation of the alcohol to the aldehyde is often the kinetically more demanding step. rsc.orgrsc.org Interestingly, using ZnI₂ instead of ZnBr₂ was found to lower the activation barrier for the first oxidation step but significantly increase it for the second, providing a means to selectively produce the aldehyde. rsc.org

Catalytic Hydroboration of Esters

The reduction of esters to alcohols is a fundamental transformation, and zinc-catalyzed hydroboration has emerged as an efficient method using mild borane (B79455) reagents like pinacolborane (HBpin) and catecholborane (HBcat). scholaris.caacs.org This approach is an alternative to reductions using metal hydrides like LiAlH₄. rsc.org

Various zinc complexes have been developed as effective catalysts for this reaction. These include zinc hydride complexes supported by bulky ligands and iminopyridine-ligated zinc complexes. rsc.orgacs.orgrsc.org These catalysts can effectively reduce a wide range of aryl and alkyl esters to the corresponding alcohols (after workup of the intermediate boronate esters) in good yields under mild conditions. rsc.orgacs.org The reactions often show good tolerance for other functional groups, including halides, nitro groups, alkenes, and alkynes. rsc.org In some systems, the active catalyst, such as ZnMe₂, can be formed in situ from a pre-catalyst. scholaris.ca

Table 4: Zinc-Catalyzed Hydroboration of Esters

Zinc Catalyst System Borane Reagent Substrate Scope Key Features Reference
{LZnH}₂ (CBG-supported) HBpin Aryl and alkyl esters Mild conditions (rt), good functional group tolerance. rsc.orgrsc.org
Iminopyridine-ligated Zn complex HBpin Electron-rich & poor esters Solvent-free conditions, forms alkoxyboronates. acs.org
ZnMe₂ (formed in situ) HBcat Various esters Efficient reduction to alcohols in moderate to good yields. scholaris.ca

Regioselectivity and Chemoselectivity Considerations in Zinc-Mediated Reactions

Regioselectivity and chemoselectivity are critical considerations in designing synthetic routes that utilize zinc reagents. The specific reactivity of the organozinc species and the nature of the substrate and catalyst dictate the reaction outcome.

Regioselectivity often pertains to which position on a molecule reacts. In the context of ester enolates, the reaction almost invariably occurs at the α-carbon, as seen in Reformatsky and α-arylation reactions. nih.gov A different aspect of regioselectivity involves the initial formation of the organozinc reagent itself. For instance, in polyhalogenated heterocyclic compounds, zinc insertion can occur selectively at the most labile carbon-halogen bond, an effect that can be directed by other functional groups within the molecule. beilstein-journals.org

Chemoselectivity refers to the preferential reaction of one functional group over another. Zinc-based catalytic systems have demonstrated remarkable chemoselectivity. For example, in the hydroboration of various carbonyl compounds using a Zn(OAc)₂/HBpin system, aldehydes are reduced much more rapidly than ketones. nih.govresearchgate.net When an equimolar mixture of an aldehyde and a ketone was subjected to the reaction conditions, the aldehyde was reduced with high selectivity, leaving the ketone largely unreacted. nih.gov This same system shows poor reactivity towards esters and amides, allowing for the selective reduction of aldehydes and ketones in their presence. nih.govnih.gov This selectivity is attributed to the different electronic properties and steric hindrance of the various carbonyl groups. rsc.org The mild nature of many organozinc reagents, such as Reformatsky reagents, also contributes to excellent functional group tolerance in coupling reactions, allowing for the presence of protic groups like phenols and anilines, and other carbonyls like ketones, in the substrates. nih.gov

Factors Influencing Reactivity and Selectivity of Ethyl Butanoate;iodozinc 1+

Ligand Effects on Zinc Reactivity and Coordination Geometry

Ligands attached to the zinc atom play a pivotal role in dictating the reactivity and the three-dimensional arrangement of the complex. The primary iodide ligand and any additional ancillary ligands significantly alter the electronic and steric properties of the zinc center.

The halide (X) in an organozinc reagent of the type RZnX, such as ethyl butanoate;iodozinc(1+), has a profound effect on the compound's stability and reactivity. The identity of the halide influences the polarity of the zinc-carbon bond and the Lewis acidity of the zinc center.

Coordination of a halide to a zinc complex perturbs the energies of the molecule's excited states, which can lead to different rates of radiative and nonradiative decay. nih.gov Studies on zinc halide complexes with other ligands have shown that the choice of halide (Cl⁻, Br⁻, I⁻) can dramatically alter the photophysical properties of the complex. nih.govacs.org For instance, in certain zinc complexes, changing the halide from chloride to iodide results in a shift from a decay pathway involving fluorescence to one dominated by nonradiative decay. nih.govacs.org

The nature of the halogen also affects the coordination geometry and can influence whether a complex exists as a monomer or forms more complex structures. researchgate.netbohrium.com In the context of forming the organozinc reagent itself, the choice of the starting alkyl halide is crucial. Alkyl iodides are generally more reactive towards zinc insertion than the corresponding bromides or chlorides, allowing for milder reaction conditions. beilstein-journals.org However, the resulting organozinc iodide may exhibit different solubility and reactivity profiles compared to its chloride or bromide counterparts due to the Schlenk equilibrium, which is also influenced by the halide.

Table 1: Comparison of Halide Ligand Effects on Zinc Complexes

Property Chloride (Cl⁻) Bromide (Br⁻) Iodide (I⁻)
Reactivity of Alkyl Halide Precursor Lower Moderate Higher beilstein-journals.org
Lewis Acidity of RZnX Higher Moderate Lower
Solubility in Ethereal Solvents Generally lower Moderate Generally higher
Influence on Photophysics Can promote fluorescence pathways nih.gov Intermediate behavior nih.gov Can promote nonradiative decay nih.gov

| Coordination Geometry | Can favor specific geometries depending on the ancillary ligand mdpi.com | Can influence crystal packing and geometry bohrium.com | Can lead to different coordination numbers and structures nih.govbohrium.com |

This table presents generalized trends observed in organozinc halide chemistry.

Ancillary ligands are additional ligands, other than the primary organic group and halide, that are introduced to modify the metal center's properties. wiley.compitt.edu These ligands can dramatically influence the reactivity, selectivity, and even the nuclearity (the number of metal centers in a complex) of the organozinc species. acs.orgillinois.edu

Amine Ligands: Polydentate amine ligands, such as pentamethyldiethylenetriamine (PMDETA) and tetramethylethylenediamine (TMEDA), can coordinate to the zinc center. This coordination can increase the nucleophilicity of the organic group attached to the zinc. For example, a zinc polysulfido complex with a tridentate amine ligand was found to be significantly more nucleophilic and over 100 times more reactive towards certain substrates than its bidentate amine counterpart. illinois.edu In zinc-mediated cross-coupling reactions, diamine ligands like TMEDA are also thought to activate the zinc surface and stabilize the organozinc intermediates. organic-chemistry.org

Carboxylate Ligands: Carboxylate groups can act as ancillary ligands, exhibiting flexible coordination modes. acs.org The presence of carboxylate ligands can lead to the formation of di-, tri-, or even tetranuclear zinc complexes, demonstrating their ability to bridge multiple metal centers. acs.org This aggregation can significantly alter the reactivity of the organozinc species compared to its monomeric form.

Phosphine (B1218219) Ligands: While less common for stabilizing the primary organozinc reagent itself, phosphine ligands are crucial in transition-metal-catalyzed reactions involving organozincs, such as the Negishi coupling. rsc.orgwikipedia.org In these cases, the phosphine ligand is bound to the transition metal catalyst (e.g., palladium or nickel), and its steric and electronic properties are critical for facilitating the transmetalation step (transfer of the organic group from zinc to the catalyst) and the subsequent reductive elimination that forms the final product. wiley.com

Effect of Reaction Medium and Conditions

The chemical environment, including the solvent, temperature, and concentration of reactants, exerts a strong influence on the behavior of ethyl butanoate;iodozinc(1+). These parameters can affect the structure of the organozinc reagent in solution and the kinetics and outcome of its reactions.

The choice of solvent is critical in both the formation and subsequent reactions of organozinc reagents. Solvents can influence the rate of formation, the solubility of the reagent, and its state of aggregation in solution. researchgate.net

The synthesis of organozinc reagents via the direct insertion of zinc metal into an organohalide is highly solvent-dependent. nih.gov Initially, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) were considered necessary for the reaction to proceed efficiently. nih.gov Later studies showed that the reaction could be performed in less polar ethereal solvents like tetrahydrofuran (B95107) (THF), especially with the addition of activating agents like lithium chloride (LiCl). nih.govorganic-chemistry.org

Mechanistic studies have revealed that the role of the solvent is complex. nih.govnih.govresearchgate.net

Polar Aprotic Solvents (e.g., DMSO): These solvents accelerate the initial oxidative addition step, where the zinc metal inserts into the carbon-iodine bond to form a surface-bound organozinc species. nih.govnih.gov

Ethereal Solvents (e.g., THF) with LiCl: In THF, the addition of LiCl is crucial. The salt does not accelerate the initial surface reaction but rather facilitates the second step: the solubilization of the organozinc species from the zinc metal surface into the solution. nih.gov This is achieved through the formation of soluble "ate" complexes. nih.gov

In subsequent reactions, the solvent continues to play a role. The low affinity of many diorganozinc compounds for complexation with ethereal solvents contributes to their solubility in nonpolar media. wikipedia.org However, the reactivity of heteroleptic organozincs like ethyl butanoate;iodozinc(1+) can be tuned by the coordinating ability of the solvent. In some cases, reactions are sluggish in a non-coordinating solvent like toluene (B28343) but are significantly accelerated in THF. Interestingly, for some multicomponent reactions, THF was found to be superior for the formation of the organozinc reagent, while acetonitrile (B52724) was a better solvent for the subsequent reaction, highlighting the distinct solvent requirements for different steps of a synthetic sequence. beilstein-journals.org

Table 2: Influence of Solvent on Organozinc Reagent Formation and Reactivity

Solvent Role in Formation Effect on Reactivity
THF (Tetrahydrofuran) Mediocre for formation alone; effective with LiCl by aiding solubilization of surface intermediates. nih.gov Good coordinating solvent, often promotes reactivity compared to non-polar solvents. beilstein-journals.org
DMSO (Dimethyl Sulfoxide) Accelerates the oxidative addition step on the zinc surface. nih.gov Its high polarity can influence reaction pathways and selectivity.
Acetonitrile Can be poorly suited for the initial zinc insertion with alkyl bromides. beilstein-journals.org Can be an effective solvent for subsequent multicomponent reactions involving the formed organozinc. beilstein-journals.org

| Water (with surfactants) | Can be used for zinc-mediated couplings with the aid of micellar catalysis, avoiding pre-formation of the organozinc reagent. organic-chemistry.org | Enables "green" chemistry approaches at room temperature. organic-chemistry.org |

Temperature is a critical parameter that can affect not only the rate of a reaction but also its selectivity, particularly in asymmetric synthesis. rsc.org For many organozinc reactions, lowering the temperature can increase the enantioselectivity of the product. mdpi.com However, this is not a universal rule, and in some cases, an inverse temperature dependence is observed, where higher temperatures lead to higher enantiomeric excess. mdpi.com In rare instances, a reversal of enantioselectivity can be achieved simply by changing the reaction temperature, possibly due to shifts in the contributions of enthalpy and entropy to the reaction's free energy or temperature-dependent aggregation of zinc species. rsc.org

In zinc-catalyzed C-S cross-coupling reactions, temperature optimization is crucial. While increasing the temperature from room temperature to 80 °C significantly improved the product yield, a further increase to 125 °C led to a decrease in yield, likely due to product decomposition at the higher temperature. rsc.org

The concentration of the organozinc reagent and other reactants can also influence the reaction. In reactions exhibiting non-linear effects, the optical purity of the product does not have a linear relationship with the optical purity of a chiral ligand. This behavior, which is concentration-dependent, often points to the formation of dimeric or higher-order aggregate species that may have different reactivity or selectivity than the monomeric form. mdpi.com

Substrate Scope and Functional Group Compatibility in Zinc-Mediated Processes

A significant advantage of organozinc chemistry is the remarkable tolerance of organozinc reagents to a wide variety of functional groups, both within the organozinc itself and in the reaction partner (substrate). researchgate.netrsc.orgnih.gov This high degree of compatibility allows for the synthesis of complex molecules without the need for extensive use of protecting groups. sigmaaldrich.com

The ethyl butanoate moiety in ethyl butanoate;iodozinc(1+) is an example of this functional group tolerance. The ester group is generally compatible with the conditions used to form and react organozinc reagents. sigmaaldrich.com This allows for the direct use of functionalized precursors like ethyl 4-halobutanoates to generate the corresponding zinc reagent. nih.gov

Organozinc reagents participate in a broad range of synthetic transformations, including:

Negishi Cross-Coupling: This palladium- or nickel-catalyzed reaction forms carbon-carbon bonds between an organozinc reagent and an organic halide. The reaction is compatible with substrates containing esters, nitriles, amides, ketones, and even acidic phenolic and carboxylic acid groups under certain conditions. wikipedia.orgacs.org

Addition to Carbonyls and Imines: Organozincs add to aldehydes, ketones, and imines to form alcohols and amines. These reactions can be highly chemoselective. researchgate.net

Michael Additions: Organozinc reagents can undergo conjugate addition to α,β-unsaturated compounds. sigmaaldrich.com

C-S Cross-Coupling: Zinc can be used to catalyze the formation of carbon-sulfur bonds, producing a variety of aryl and alkyl sulfides. rsc.org

The compatibility of these processes with various functional groups is a key feature. Studies have demonstrated successful couplings in the presence of esters, amides, nitriles, alkynes, and acetals. organic-chemistry.orgacs.org This broad scope makes reagents like ethyl butanoate;iodozinc(1+) valuable building blocks in organic synthesis, enabling the direct introduction of an ester-containing alkyl chain into a wide array of molecular frameworks.

Table 3: Compound Names Mentioned in the Article

Compound Name
Ethyl butanoate;iodozinc(1+)
Ethyl 4-halobutanoate
Diethylzinc (B1219324)
Dimethylzinc
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Tetrahydrofuran (THF)
Lithium chloride (LiCl)
Pentamethyldiethylenetriamine (PMDETA)
Tetramethylethylenediamine (TMEDA)
Acetonitrile

Activation and Deactivation Pathways of Catalytically Active Zinc Species

The reactivity of organozinc reagents, including the Reformatsky reagent derived from ethyl butanoate, formally "ethyl butanoate;iodozinc(1+)", is critically dependent on the generation and stability of the catalytically active zinc species. While classic Reformatsky reactions are often stoichiometric, the underlying principles of zinc activation are paramount. Furthermore, in modern catalytic variants and related cross-coupling reactions, the zinc species is an integral part of a complex catalytic cycle, susceptible to specific activation and deactivation phenomena.

Activation Pathways

The generation of a reactive organozinc species from a haloester precursor involves several activation stages, beginning with the zinc metal itself and extending to the formation of the final active complex.

Activation of Elemental Zinc: The initial and often rate-limiting step in the formation of organozinc halides is the oxidative addition of zinc metal to an organic halide. Commercial zinc dust is relatively unreactive, necessitating an activation step to remove passivating oxide layers and increase surface area. uni-muenchen.de Several methods have been developed for this purpose.

Rieke Zinc: A highly active form of zinc is prepared by the reduction of zinc chloride (ZnCl₂) with an alkali metal, such as potassium or lithium, in a solvent like tetrahydrofuran (THF). uni-muenchen.dewikipedia.org This produces a finely dispersed, highly reactive zinc powder capable of reacting with a wide range of organic halides.

Electrochemical Activation: Electrodeposition can produce zinc with a smaller particle size and larger surface area compared to commercial zinc powder. whiterose.ac.uk This electrogenerated zinc shows enhanced reactivity, for example, in the isoprenylation of carbonyls. whiterose.ac.uk

Chemical and Mechanical Activation: Treatment with reagents like iodine, 1,2-diiodoethane, or chlorotrimethylsilane (B32843) can activate zinc. Mechanical methods, such as sonication, can also be used to disrupt the oxide layer and promote reactivity.

Formation of the Active Reformatsky Reagent: Once activated, zinc undergoes oxidative addition to the carbon-halogen bond of an α-halo ester, such as ethyl 2-iodobutanoate, to form an organozinc halide. wikipedia.org This species, known as a Reformatsky enolate, exists in equilibrium with a dimeric structure. wikipedia.org In solution, this reagent is the primary active species that adds to a carbonyl electrophile. The mechanism involves the coordination of the carbonyl oxygen to the zinc atom, followed by the formation of a new carbon-carbon bond via a six-membered chair-like transition state. wikipedia.org

Deactivation Pathways

Catalytic systems involving zinc are prone to several deactivation pathways that can inhibit reactivity and halt catalytic turnover. These pathways often involve the interaction of zinc species with other components of the reaction mixture.

Inhibition by Zinc Halide Byproducts: In transition-metal-catalyzed cross-coupling reactions, the transmetalation step consumes the organozinc reagent (RZnX) and produces a zinc halide (ZnX₂). rsc.org This ZnX₂ byproduct is a Lewis acid and can be a potent inhibitor of the catalyst (e.g., Palladium or Nickel). Deactivation occurs through the formation of stable, off-cycle intermetallic species. rsc.org

Coordination to M(0): ZnX₂ can coordinate to the active M(0) species (e.g., Pd(0)L₂), forming bimetallic adducts with M-Zn dative bonds. This sequesters the M(0) catalyst, preventing it from entering the oxidative addition step of the catalytic cycle. rsc.org

Coordination to M(II): ZnX₂ can also coordinate to the M(II) intermediate formed after oxidative addition (e.g., [L₂Pd(Ar)X]). This coordination blocks the site required for the organozinc reagent to bind, thus inhibiting the crucial transmetalation step. rsc.org

The inhibitory effect of ZnX₂ explains the beneficial role of salt additives like lithium chloride (LiCl). LiCl can passivate the Lewis acidic ZnX₂ by forming ate complexes (e.g., Li⁺[ZnX₃]⁻), which are less likely to coordinate to and deactivate the transition metal catalyst. rsc.orgdokumen.pub

Catalyst Fouling: In some catalytic processes, zinc species can promote side reactions that lead to the fouling of the catalyst surface. For example, in the hydrogenation of diesters over Cu-ZnO catalysts, ZnO species can catalyze transesterification reactions that produce polyesters. hep.com.cnhep.com.cn The deposition of these polymers on the catalyst surface physically blocks active sites, leading to a significant drop in catalytic activity. hep.com.cn While this specific mechanism is for a different reaction type, it highlights a potential deactivation pathway for any system where the zinc species can catalyze the polymerization of ester-containing molecules.

Aggregation: The aggregation state of organozinc reagents in solution can significantly impact their reactivity. The formation of less reactive, higher-order aggregates can be considered a form of deactivation. The presence of salts and the choice of solvent can influence the Schlenk equilibrium and the degree of aggregation, thereby modulating the concentration of the active monomeric or dimeric species. uni-muenchen.de

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Zinc-Mediated Reactions

A significant thrust in modern organic synthesis is the development of environmentally benign methodologies. researchgate.net For zinc-mediated reactions involving intermediates like iodozinc(1+) ethyl butanoate, several green chemistry approaches are being actively pursued.

One promising strategy is the use of mechanochemistry, specifically ball-milling, to conduct these reactions. dntb.gov.uad-nb.info This technique can significantly reduce or even eliminate the need for solvents, which are often a major source of chemical waste. dntb.gov.ua Research has demonstrated that the Reformatsky reaction can be carried out under neat grinding conditions without the need for pre-activation of the zinc metal, offering an operationally simple and more sustainable protocol. dntb.gov.uad-nb.info

The exploration of greener solvents and reaction conditions is another key area. While traditional syntheses often employ ethers like diethyl ether or tetrahydrofuran (B95107), research is ongoing to replace these with more environmentally friendly alternatives. numberanalytics.com Furthermore, the development of catalytic systems that can operate efficiently in aqueous media or under solvent-free conditions is a major goal. theaic.orgresearchgate.net

The use of more sustainable and recyclable catalysts is also a focus. While zinc is an earth-abundant and relatively non-toxic metal, the development of highly efficient catalytic systems minimizes waste. researchgate.netsigmaaldrich.com Research into recyclable zinc catalysts, for instance, those that precipitate out of the reaction mixture upon completion and can be easily recovered and reused, is a promising avenue. acs.org

Advanced Spectroscopic Techniques for Real-Time In-Situ Monitoring of Zinc Intermediates

A deeper understanding of the structure and reactivity of transient intermediates like iodozinc(1+) ethyl butanoate is crucial for optimizing reaction conditions and designing more efficient catalysts. Advanced spectroscopic techniques are playing a pivotal role in the real-time, in-situ monitoring of these species. researchgate.net

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy can be employed to track the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. researchgate.netdokumen.pub This provides valuable kinetic and mechanistic data. For instance, in-situ FTIR can monitor the vibrational frequencies of the carbonyl group in the ester and the zinc enolate intermediate, offering insights into their electronic structure and coordination environment. researchgate.net

X-ray absorption spectroscopy (XAS) is another powerful tool for probing the local coordination environment of the zinc atom in the intermediate. nih.gov This technique can provide information on bond distances and coordination numbers, helping to elucidate the precise structure of the active species in solution. The development of rapid-mixing and flow systems allows for the study of short-lived intermediates. nih.gov

The data obtained from these advanced spectroscopic methods, often coupled with computational modeling, is invaluable for understanding the reaction mechanism at a molecular level. researchgate.net This knowledge is essential for the rational design of new catalysts and for fine-tuning reaction conditions to achieve higher yields and selectivities.

Rational Design of Highly Active and Selective Zinc Catalysts for Ester Transformations

The development of highly active and selective catalysts is a cornerstone of modern organic synthesis. In the context of reactions involving zinc enolates derived from esters like ethyl butanoate, significant effort is being directed towards the rational design of new catalyst systems. rsc.orgchemistry.or.jp

A major focus is on asymmetric catalysis to produce enantiomerically enriched products, which are of great importance in the pharmaceutical and agrochemical industries. theaic.orgbeilstein-journals.org This is typically achieved through the use of chiral ligands that coordinate to the zinc center and create a chiral environment, thereby directing the stereochemical outcome of the reaction. numberanalytics.com A variety of chiral ligands, such as amino alcohols, diamines, and Schiff bases, have been investigated for their ability to induce high enantioselectivity in Reformatsky-type reactions. ua.esacs.org

The table below summarizes some recent developments in the design of chiral catalysts for zinc-mediated ester transformations.

Catalyst SystemKey FeaturesReported Enantioselectivity (ee)Reference
[MnCl(salen)] complex with Me₂ZnFirst example of a catalytic enantioselective Reformatsky reaction with ketones.Up to 86% ua.es
Chiral 1,2-amino alcohol with ZnEt₂Highly efficient in the aza-Reformatsky reaction of aromatic imines.Not specified beilstein-journals.org
BINOL-derivative with Me₂ZnReadily available chiral catalyst for reactions with aldehydes.Not specified ua.es
Chiral bisoxazolidine (B8223872) with Me₂ZnGood enantioselectivities in the reaction with aldehydes.75-80% ua.es
Chiral indolinylmethanol with NiBr₂/ZnEffective for the reaction of ethyl bromoacetate (B1195939) with aromatic ketones.28-87% ua.es
Chiral diphenylperhydroindolinol silyl (B83357) ethersEfficient for asymmetric Michael additions.High diastereoselectivities acs.org

The rational design of these catalysts is often guided by mechanistic studies and computational modeling. rsc.org By understanding the transition state of the stereodetermining step, researchers can design ligands that will favor the formation of one enantiomer over the other. Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with a broader range of substrates. numberanalytics.com

Expansion of Reaction Scope to Novel Bond Formations and Complex Molecule Synthesis

While the classical Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters, researchers are continuously seeking to expand the synthetic utility of zinc enolates to forge new types of chemical bonds and construct more complex molecular architectures. iitk.ac.intheaic.org

One area of expansion is the use of different electrophiles beyond aldehydes and ketones. For instance, the reaction of zinc enolates with imines (the aza-Reformatsky reaction) provides access to valuable β-amino esters. beilstein-journals.orgacs.org Furthermore, the development of tandem reactions, where the initially formed zinc enolate is trapped by a second electrophile in the same pot, allows for the rapid construction of molecular complexity. beilstein-journals.org

The application of zinc-mediated reactions in the total synthesis of natural products and other biologically active molecules is a testament to their reliability and versatility. theaic.orgnumberanalytics.com The mild reaction conditions and high functional group tolerance of organozinc reagents make them suitable for use in the later stages of a complex synthesis. iitk.ac.insigmaaldrich.com

Future research in this area will likely focus on:

Developing new tandem and multicomponent reactions: These strategies allow for the efficient synthesis of complex molecules from simple starting materials in a single operation.

Exploring new types of electrophiles: This will lead to the formation of a wider variety of functional groups and molecular scaffolds.

Applying these methods to the synthesis of increasingly complex and challenging target molecules: This will further demonstrate the power and utility of zinc-mediated transformations in organic synthesis. numberanalytics.com

The continued exploration of the chemistry of iodozinc(1+) ethyl butanoate and related organozinc intermediates holds great promise for the development of new and powerful synthetic methods that are more efficient, selective, and sustainable.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for ethyl butanoate, and how do catalytic systems influence yield and purity?

  • Methodological Answer : Ethyl butanoate is typically synthesized via acid-catalyzed esterification of butanoic acid with ethanol. Sulfuric acid is a common catalyst, but alternatives like enzymatic methods (lipases) or phase-transfer catalysts (e.g., tetrabutylammonium iodide) offer milder conditions and reduced side reactions . For example, tetrabutylammonium iodide facilitates nucleophilic substitution in ester synthesis under mild, base-free conditions, achieving yields >80% . Key parameters include molar ratios, temperature (60–80°C), and solvent choice (e.g., THF for polar aprotic conditions).

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be optimized to characterize ethyl butanoate and its derivatives?

  • Methodological Answer : FT-IR identifies ester carbonyl stretches (C=O) at ~1740 cm⁻¹ and C-O stretches at 1200–1100 cm⁻¹. Quantitative ¹H NMR in CDCl₃ resolves ethyl group signals (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂), while ¹³C NMR confirms the ester carbonyl at δ 170–175 ppm. GC-MS coupled with electron ionization (EI) at 70 eV provides fragmentation patterns for structural validation .

Q. What are the critical physicochemical properties of ethyl butanoate relevant to experimental design?

  • Methodological Answer : Key properties include molecular weight (116.16 g/mol), boiling point (120–122°C), density (0.879 g/cm³), and solubility (slightly in water, miscible with ethanol). Its low flash point (22°C) necessitates inert atmospheres for high-temperature reactions. Vapor pressure (12 mmHg at 20°C) impacts purification via distillation .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data for ethyl butanoate biosynthesis be resolved using enzyme kinetics?

  • Methodological Answer : Discrepancies in enzyme efficiency (e.g., alcohol acyltransferases producing ethyl butanoate at varying rates) require kinetic modeling. For example, transient overexpression in Nicotiana benthamiana leaves with GC-MS analysis revealed AT16-MPb and AT16-MPc catalyze ethyl butanoate synthesis at 3× higher efficiency than AT16-MPa. Michaelis-Menten parameters (Km, Vmax) and competitive inhibition assays can clarify substrate binding affinities .

Q. What computational approaches validate kinetic mechanisms for ethyl butanoate oxidation in combustion studies?

  • Methodological Answer : Detailed kinetic models (e.g., for methyl butanoate oxidation) use quantum chemical calculations (DFT) to derive rate constants for radical reactions. Experimental validation via shock tube ignition delay measurements and laminar flame speed analysis ensures model accuracy. For instance, Simmie et al. (2008) combined ab initio methods with experimental data to refine mechanisms for biodiesel surrogates .

Q. How do iodide-based catalysts (e.g., iodoxinc(1+)) influence regioselectivity in esterification or cross-coupling reactions?

  • Methodological Answer : Iodozinc(1+) complexes (e.g., ZnI⁺) act as Lewis acids, polarizing carbonyl groups to enhance nucleophilic attack. In spirononane-1,6-dione synthesis, tetrabutylammonium iodide catalyzes cyclization of ethyl 4-bromobutanoate derivatives via SN2 pathways. Kinetic studies (variable-temperature NMR, isotopic labeling) can track intermediate formation and catalyst turnover .

Q. What strategies mitigate systematic errors in quantifying trace ethyl butanoate in biological matrices?

  • Methodological Answer : Solid-phase microextraction (SPME) paired with GC-MS minimizes matrix interference. Calibration curves using deuterated internal standards (e.g., d₅-ethyl butanoate) correct for ionization efficiency variations. Method validation via recovery studies (spiked samples) and limit of detection (LOD < 0.1 ppm) ensures reproducibility .

Methodological Best Practices

  • Experimental Design : Use PICO (Population: reaction system; Intervention: catalyst; Comparison: control reaction; Outcome: yield/purity) to structure hypotheses .
  • Data Analysis : Apply ANOVA for triplicate experiments to assess significance (p < 0.05). Report uncertainties in kinetic data (e.g., ±5% for GC-MS peak areas) .
  • Critical Evaluation : Address limitations (e.g., solvent polarity effects on reaction rates) and propose follow-up studies (e.g., solvent-free synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.